Ethyl 6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound characterized by a fused ring system containing nitrogen and oxygen atoms. Its structure includes an ethyl carboxylate group, an imino substituent, and an isopropyl moiety at the 7-position. Structural determination of such compounds often relies on X-ray crystallography, with refinement tools like SHELX playing a critical role in resolving complex ring conformations and hydrogen-bonding networks .
Properties
Molecular Formula |
C17H18N4O3 |
|---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
ethyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C17H18N4O3/c1-4-24-17(23)11-9-12-15(21(10(2)3)14(11)18)19-13-7-5-6-8-20(13)16(12)22/h5-10,18H,4H2,1-3H3 |
InChI Key |
WGCDXNGWQYSZRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like acetone and catalysts such as anhydrous potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azides, propargyl bromide, and various organic solvents. The reaction conditions are typically controlled to maintain the stability of the compound and to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The tricyclic core of the compound is shared with analogs such as ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (). Key differences lie in substituents:
- Propan-2-yl vs.
- Imino vs. chlorobenzoyl substituents: The imino group in the target compound may engage in hydrogen bonding, whereas the chlorobenzoyl group in the analog enhances hydrophobicity and π-stacking capabilities .
Another class of related compounds includes 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-diones (). These feature spirocyclic architectures and benzothiazole moieties, which introduce additional aromaticity and conformational rigidity compared to the tricyclic system of the target compound.
Physicochemical Properties
The target compound’s imino and carboxylate groups enable hydrogen-bonding interactions, which are critical for crystal engineering and supramolecular assembly . In contrast, the chlorobenzoyl analog relies on van der Waals interactions for stability, while benzothiazol derivatives leverage amide/hydroxyl hydrogen bonds for structural cohesion.
Research Findings and Implications
Hydrogen-Bonding Networks: The target compound’s imino group can act as both donor and acceptor, forming extended networks that stabilize crystal structures. This contrasts with the chlorobenzoyl analog, which lacks strong hydrogen-bonding capacity .
Steric Effects : The isopropyl group in the target compound may hinder π-π stacking but enhance solubility in moderately polar solvents compared to the benzothiazol derivatives .
Thermal Stability : Benzothiazol derivatives exhibit higher melting points due to rigid spiro systems, whereas the target compound’s stability is contingent on intermolecular hydrogen bonds .
Biological Activity
Ethyl 6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C17H18N4O3 |
| Molecular Weight | 326.35 g/mol |
| IUPAC Name | This compound |
| InChI Key | KLRQXXLRQTYQQA-UHFFFAOYSA-N |
The biological activity of ethyl 6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca involves its interaction with specific molecular targets in biological systems. The compound may bind to various enzymes or receptors, influencing their activity and leading to a cascade of biochemical reactions.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for receptors related to cellular signaling.
Antimicrobial Properties
Research indicates that compounds with similar tricyclic structures exhibit antimicrobial activities against a range of pathogens. Ethyl 6-imino-2-oxo derivatives have shown potential in inhibiting bacterial growth and fungal infections.
Anticancer Activity
Studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors.
Case Studies
- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry reported that derivatives of ethyl 6-imino compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
- Anticancer Activity Assessment : In vitro studies demonstrated that ethyl 6-imino derivatives could inhibit the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing cell cycle arrest at the G2/M phase.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Ethyl 6-imino-2-oxo derivative | High | Moderate |
| Ethyl 6-benzoylimino derivative | Moderate | High |
| 1H-indole derivatives | Low | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
